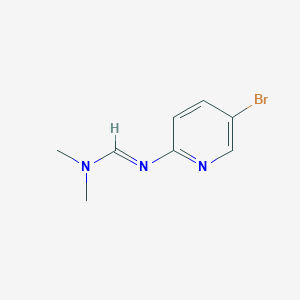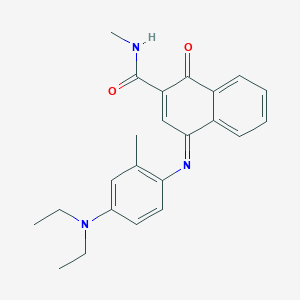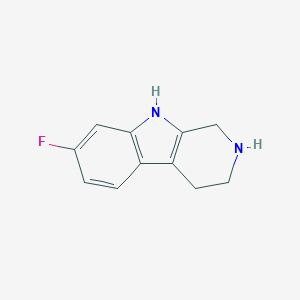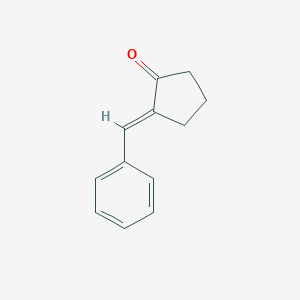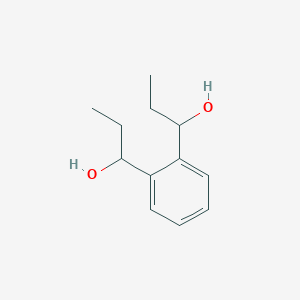
6-クロロ-2-メチル-7H-プリン
概要
説明
“6-chloro-2-methyl-7H-purine” is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of “6-chloro-2-methyl-7H-purine” has been achieved through various methods. One such method involves the metalation of a 6-methyl substituent and trapping of the anion with NFSI . Another method involves the fluorination of a 6-(hydroxymethyl)purine riboside .
Molecular Structure Analysis
The molecular structure of “6-chloro-2-methyl-7H-purine” is characterized by a purine moiety, which is a pyrimidine-ring fused to an imidazole ring . The InChI code for this compound is 1S/C6H5ClN4/c1-11-3-10-6-4 (11)5 (7)8-2-9-6/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“6-chloro-2-methyl-7H-purine” is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 168.59 .
科学的研究の応用
医薬品用途
6-クロロ-2-メチル-7H-プリンは、6-クロロ-2-メチル-9H-プリンとしても知られており、さまざまな化合物の合成のための医薬品研究で利用されています。これは、DMSO中で異なる置換アルキルハライドによるアルキル化によって、9-アルキルプリンを調製する前駆体として役立ちます。 さらに、医薬品開発に潜在的な用途を持つ6-サクシノアミノプリンを合成するために使用されます .
ヌクレオシド合成
この化合物は、プリンヌクレオシドの合成において重要な役割を果たします。これは、プリンヌクレオシドとビニルエステルからプリンヌクレオシドエステルを作成するための連続フロー生物触媒反応に関与しています。 6-クロロプリンを含む反応で最高の収率が得られ、ヌクレオシド化学におけるその重要性を示しています .
生化学的研究
生化学研究では、6-クロロ-2-メチル-7H-プリンは、プリン誘導体の抗癌の可能性と構造活性関係を研究するために使用されています。 その修飾と他の生化学物質との相互作用は、新しい治療アプローチへの洞察を提供することができます .
Safety and Hazards
将来の方向性
While specific future directions for “6-chloro-2-methyl-7H-purine” are not mentioned in the search results, there are indications of ongoing research in the field of purines. For instance, there is interest in developing an expedient and highly regioselective C8-H cyanation protocol through the triflic anhydride activation on the electron-rich imidazole motif of purines .
生化学分析
Biochemical Properties
Purine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions that modulate the activity of enzymes and proteins, to serving as substrates or inhibitors in biochemical reactions .
Cellular Effects
Purine derivatives have been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects can influence cell function in a variety of ways, potentially impacting cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of 6-chloro-2-methyl-7H-purine is not well-studied. Purine derivatives can exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Metabolic Pathways
Purine derivatives are known to be involved in various metabolic pathways, interacting with a variety of enzymes and cofactors .
特性
IUPAC Name |
6-chloro-2-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTMNZXPLHVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419921 | |
| Record name | 6-chloro-2-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-35-6 | |
| Record name | 6-chloro-2-methyl-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)

